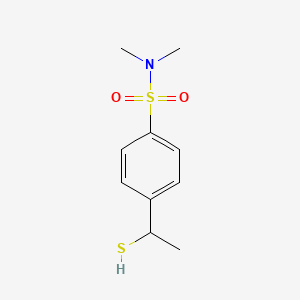![molecular formula C5H11ClN2O2 B13489252 (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with a methylamino group. It is commonly used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of an appropriate oxazolidinone precursor with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. Common reagents used in this synthesis include oxazolidinone derivatives and methylamine, with the reaction often conducted in a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to (4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride include other oxazolidinone derivatives, such as linezolid and tedizolid, which are known for their antimicrobial properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific stereochemistry and the presence of the methylamino group, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C5H11ClN2O2 |
|---|---|
分子量 |
166.60 g/mol |
IUPAC名 |
(4R)-4-(methylaminomethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-6-2-4-3-9-5(8)7-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
InChIキー |
YJLJRIWLDCEKOR-PGMHMLKASA-N |
異性体SMILES |
CNC[C@@H]1COC(=O)N1.Cl |
正規SMILES |
CNCC1COC(=O)N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
![5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)







